molecular formula C22H30N2O4S B13371350 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide

2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide

Cat. No.: B13371350
M. Wt: 418.6 g/mol
InChI Key: XVQJYORMXVUOIM-UHFFFAOYSA-N
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Description

2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a sulfonyl group and a tert-butyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 5-tert-butyl-2-(pentyloxy)phenylamine, followed by the coupling with benzoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound’s structure allows for selective targeting of specific pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[5-Tert-butyl-2-(methoxy)phenyl]sulfonyl}amino)benzamide
  • 2-({[5-Tert-butyl-2-(ethoxy)phenyl]sulfonyl}amino)benzamide
  • 2-({[5-Tert-butyl-2-(propoxy)phenyl]sulfonyl}amino)benzamide

Uniqueness

Compared to similar compounds, 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide stands out due to its specific pentyloxy group, which imparts unique chemical and physical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

2-[(5-tert-butyl-2-pentoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C22H30N2O4S/c1-5-6-9-14-28-19-13-12-16(22(2,3)4)15-20(19)29(26,27)24-18-11-8-7-10-17(18)21(23)25/h7-8,10-13,15,24H,5-6,9,14H2,1-4H3,(H2,23,25)

InChI Key

XVQJYORMXVUOIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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